

GaCl₃ coordination chemistry with nitrogen and oxygen donors

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An In-depth Technical Guide to the Coordination Chemistry of Gallium(III) Chloride with Nitrogen and Oxygen Donors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gallium(III) Chloride

Gallium(III) chloride (GaCl₃) is a versatile Lewis acid that plays a significant role in both inorganic and organic chemistry.[1][2][3] In its solid state, it exists as a dimer, Ga₂Cl₆, with two bridging chloride ions, forming a bitetrahedral structure.[1][3][4] This dimeric form can dissociate into monomeric GaCl₃ at higher temperatures or in the coordinating solvents.[5] The strong electrophilicity of the gallium center makes it an excellent acceptor for electron pairs from a wide variety of Lewis bases, including those with nitrogen and oxygen donor atoms. This guide provides a comprehensive overview of the coordination chemistry of GaCl₃ with these donors, focusing on structural characteristics, experimental methodologies, and the visualization of key chemical processes.

Properties of Gallium(III) Chloride



Property	Value
Chemical Formula	GaCl₃
Molar Mass	176.073 g/mol (anhydrous)
Appearance	Colorless needle-like crystals
Melting Point	77.9 °C (anhydrous)
Boiling Point	201 °C (anhydrous)
Crystal Structure	Monoclinic, space group C2/m
Solubility	Very soluble in water and soluble in many organic solvents

Data sourced from Wikipedia.[1]

Coordination with Nitrogen Donors

GaCl₃ readily forms adducts with a diverse range of nitrogen-containing ligands. The resulting coordination complexes exhibit various geometries, primarily dictated by the steric and electronic properties of the nitrogen donor.

N-Heterocyclic Carbenes (NHCs) and Related Ligands

N-Heterocyclic carbenes are potent neutral donors that form stable adducts with GaCl₃. The synthesis of these complexes, such as (NHC)·GaCl₃, has been extensively reported.[6] Additionally, abnormal carbene-gallium chloride complexes have been synthesized and characterized.[7] The reaction of GaCl₃ with N-heterocyclic carbenes can lead to the formation of both mono- and di-adducts, with the stoichiometry often controlled by the steric bulk of the NHC.

Pyridyl and Related Aromatic N-Donors

Polydentate nitrogen ligands like 2,2'-bipyridyl (bipy) and terpyridine (terpy) form well-defined complexes with gallium halides. For instance, the reaction with bipy can yield species like cis-[Ga(OTf)₂(bipy)₂][OTf].[8] The coordination of these ligands to the gallium center can result in



five- or six-coordinate geometries. For example, the complex [GaCl₂(tBu₃-terpy)][GaCl₄] features a trigonal bipyramidal cation.[8]

Other Nitrogen Donor Ligands

GaCl₃ also reacts with other nitrogen-containing functional groups. For instance, it can act as a catalyst in the synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamines and ketones, a process that involves the coordination of nitrogen atoms to the gallium center.[2][3] Furthermore, GaCl₃ has been utilized in [3+2] cycloaddition reactions to synthesize novel binary PN-heterocycles, where it assists in the elimination of byproducts and stabilizes the resulting ring system through adduct formation.[9]

Complex	Ga-N Bond Length (Å)	Ga-Cl Bond Length (Å)	N-Ga-N Angle (°)	Coordination Geometry
Ph- C(NSiMe ₃) ₂ AlCl ₂ (analogous)	1.882	-	-	Tetrahedral at Al
[GaCl₂(tBu₃- terpy)]+	-	-	-	Trigonal Bipyramidal
cis- [Ga(OTf) ₂ (bipy) ₂]	-	-	-	Octahedral

Structural Data for GaCl₃-Nitrogen Donor Complexes

Note: Specific bond lengths and angles for all GaCl₃ complexes are not readily available in the provided search results. The data for the aluminum analog is included for comparative purposes.[8]

Coordination with Oxygen Donors

The interaction of GaCl₃ with oxygen donor ligands is equally significant, with applications ranging from catalysis to the formation of stable adducts.

Ethers and Water



Solutions of GaCl₃ in ethers have been studied using ⁷¹Ga NMR spectroscopy.[10][11] In diethyl ether, the predominant species is the simple adduct GaCl₃·O(C₂H₅)₂.[10] In tetrahydrofuran (THF), a 1:2 adduct, GaCl₃·2OC₄H₈, is observed.[10] With monoglyme, dissociation occurs, leading to the crystallization of the ionic complex [cis-GaCl₂(monoglyme)₂]GaCl₄.[10] In aqueous solutions, GaCl₃ dissociates to form the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[1][12]

Carbonyl and Phosphoryl Ligands

Oxygen atoms within carbonyl and phosphoryl groups are effective donors towards GaCl₃. For example, GaCl₃ catalyzes the tandem ring-opening of epoxides and cyclization with alkynes, a process involving coordination to oxygen atoms.[2] It also interacts with silyl enol ethers in ethynylation reactions.[2] Complexes with phosphine oxides, such as [Ga(Me₃PO)₅(MeCN)] [OTf]₃, have been synthesized and characterized.[8]

Structural and Spectroscopic Data for GaCl₃-Oxygen

Donor Complexes

Complex/Species	⁷¹ Ga NMR Shift (ppm)	Coordination Environment
[Ga(H ₂ O) ₆] ³⁺	0.0	Octahedral
[GaCl ₄] ⁻	250	Tetrahedral
GaCl ₃ ·O(C ₂ H ₅) ₂	-	Tetrahedral
GaCl ₃ ·2OC ₄ H ₈	-	Likely Trigonal Bipyramidal or Octahedral
[cis-GaCl ₂ (monoglyme) ₂] ⁺	-	Octahedral

Data sourced from various NMR studies.[10][11][12]

Experimental Protocols General Synthesis of GaCl₃ Adducts

Caution: Gallium(III) chloride is corrosive and hygroscopic. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.



- Preparation of Reactants: Dissolve a known amount of GaCl₃ in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether). In a separate flask, dissolve the stoichiometric amount of the nitrogen or oxygen donor ligand in the same solvent.
- Reaction: Slowly add the ligand solution to the GaCl₃ solution at a controlled temperature (often starting at low temperatures like -78 °C or 0 °C and slowly warming to room temperature).
- Isolation: The product may precipitate out of the solution. If so, it can be isolated by filtration,
 washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum. If the
 product remains in solution, the solvent can be removed under reduced pressure to yield the
 crude product.
- Purification: Recrystallization from an appropriate solvent system is a common method for purification.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are crucial for unambiguous structure determination.[13]

- Crystal Growth: Crystals are typically grown by slow evaporation of a saturated solution of the complex, slow cooling of a saturated solution, or by vapor diffusion of a non-solvent into a solution of the complex.
- Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected by a detector.[14]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[13]

NMR Spectroscopy

⁷¹Ga NMR is a particularly powerful technique for studying the coordination environment of gallium in solution.[5][10][11][12]

• Sample Preparation: Prepare a solution of the GaCl₃ complex in a deuterated solvent in an NMR tube under an inert atmosphere.

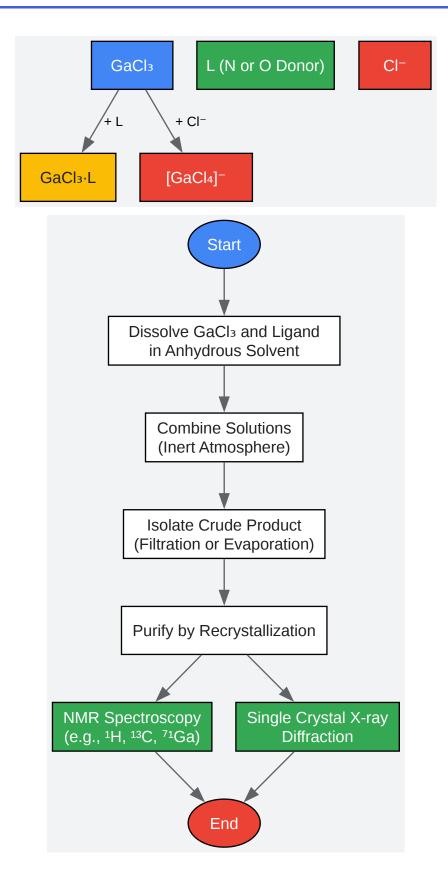


• Data Acquisition: Acquire the ⁷¹Ga NMR spectrum. The chemical shift is highly sensitive to the coordination number and the nature of the coordinated ligands. For example, four-coordinate gallium species like [GaCl4]⁻ resonate at significantly different frequencies than six-coordinate species like [Ga(H₂O)₆]³⁺.[12]

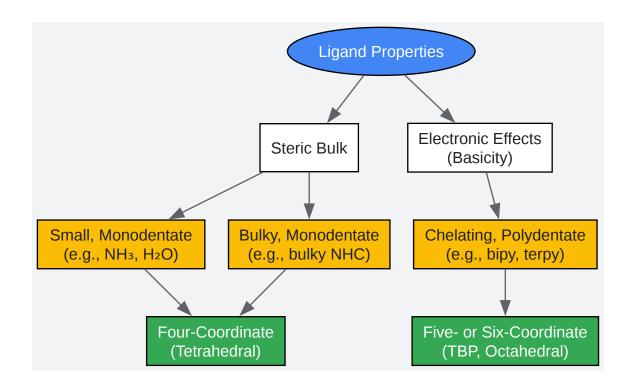
Visualizations of Pathways and Relationships Formation of GaCl₃ Adducts and Tetrachlorogallate

The equilibrium between the formation of a simple Lewis acid-base adduct and the formation of the tetrachlorogallate anion is a fundamental aspect of GaCl₃ coordination chemistry.









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